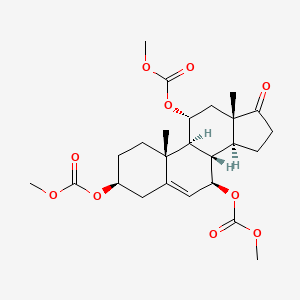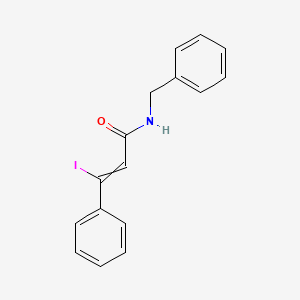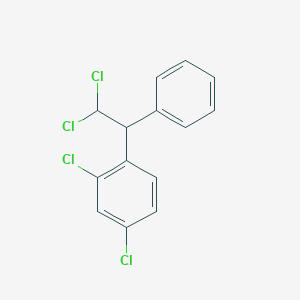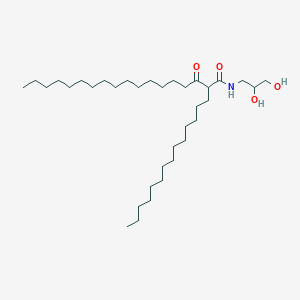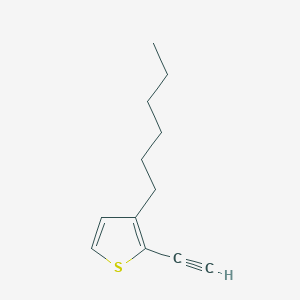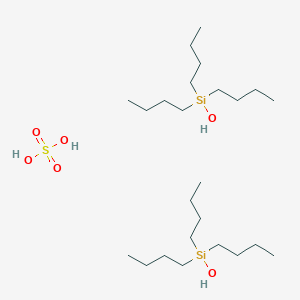![molecular formula C28H22O2Se2 B12569675 [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) CAS No. 193007-98-6](/img/structure/B12569675.png)
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes diselane and phenylmethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) typically involves multiple steps. One common method includes the reaction of diselane with methylene-4,1-phenylene and phenylmethanone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) include:
- Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate
- 6,6′-(ethyne-1,2-diylbis(4,1-phenylene))bis(2-(2-butyloctyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione)
Uniqueness
What sets [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) apart from similar compounds is its unique combination of diselane and phenylmethanone groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific applications, such as advanced material synthesis and biological research .
Eigenschaften
CAS-Nummer |
193007-98-6 |
|---|---|
Molekularformel |
C28H22O2Se2 |
Molekulargewicht |
548.4 g/mol |
IUPAC-Name |
[4-[[(4-benzoylphenyl)methyldiselanyl]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2Se2/c29-27(23-7-3-1-4-8-23)25-15-11-21(12-16-25)19-31-32-20-22-13-17-26(18-14-22)28(30)24-9-5-2-6-10-24/h1-18H,19-20H2 |
InChI-Schlüssel |
LSLPPYOIKIWRAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[Se][Se]CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


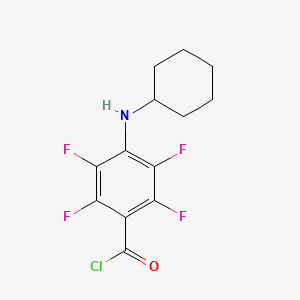
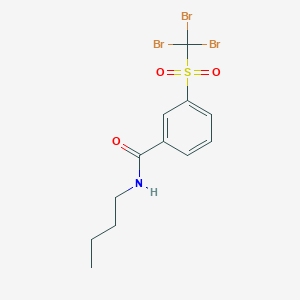
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
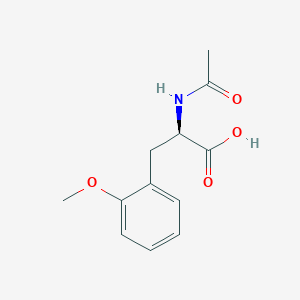
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
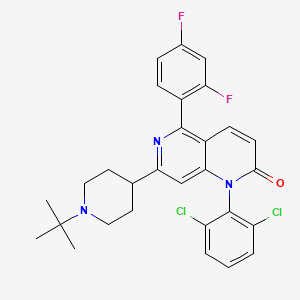
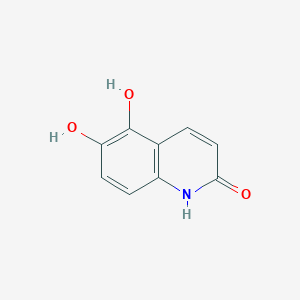
![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
